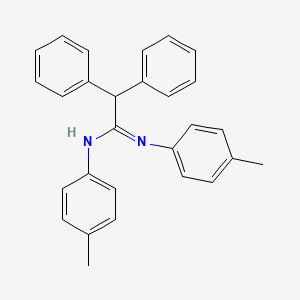
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is an organic compound that features a urea moiety substituted with a chlorinated and methylsulfanyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylsulfanylphenylamine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methylsulfanylphenylamine is dissolved in an appropriate solvent such as dichloromethane. Dimethylcarbamoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea, 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea.
Substitution: 3-(5-Amino-2-methylsulfanylphenyl)-1,1-dimethylurea, 3-(5-Mercapto-2-methylsulfanylphenyl)-1,1-dimethylurea.
Hydrolysis: 5-Chloro-2-methylsulfanylphenylamine, carbon dioxide.
科学研究应用
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea
- 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea
- 3-(5-Bromo-2-methylsulfanylphenyl)-1,1-dimethylurea
Uniqueness
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds with different substituents.
属性
CAS 编号 |
10393-84-7 |
|---|---|
分子式 |
C10H13ClN2OS |
分子量 |
244.74 g/mol |
IUPAC 名称 |
3-(5-chloro-2-methylsulfanylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2OS/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14) |
InChI 键 |
LRMYXWVLIINZSE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
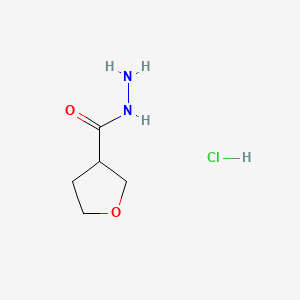
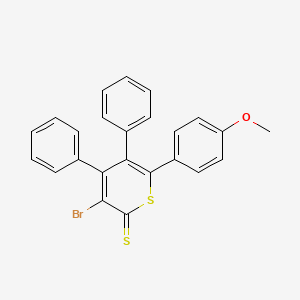
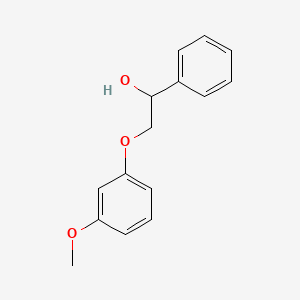

![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
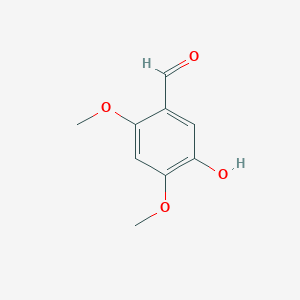
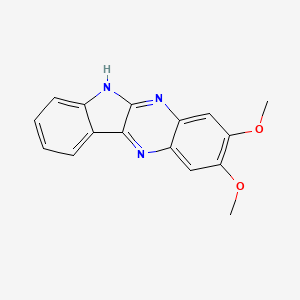
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
